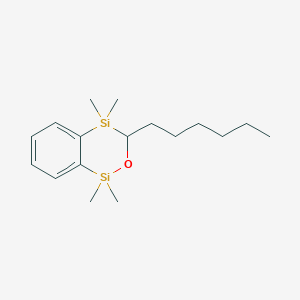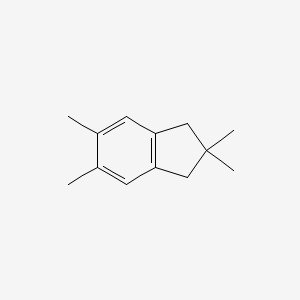
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 It is a derivative of indene, characterized by the presence of four methyl groups at positions 2, 2, 5, and 6, and a partially saturated ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with methylating agents under specific conditions. For instance, the reaction of indene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that enhance the efficiency and scalability of the synthesis. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reactions, allowing for continuous production in a cost-effective manner.
化学反应分析
Types of Reactions
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield fully saturated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic ring, introducing functional groups like halides or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-1,1,5,6-tetramethyl-1H-indene
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
2,2,5,6-Tetramethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern and partially saturated ring structure. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications compared to its analogs.
属性
CAS 编号 |
136707-98-7 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
2,2,5,6-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-11-7-13(3,4)8-12(11)6-10(9)2/h5-6H,7-8H2,1-4H3 |
InChI 键 |
BJJWVTOFTOOXSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CC(C2)(C)C)C=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



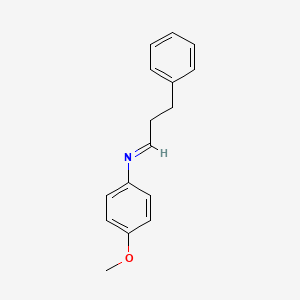
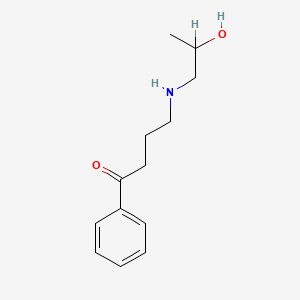
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
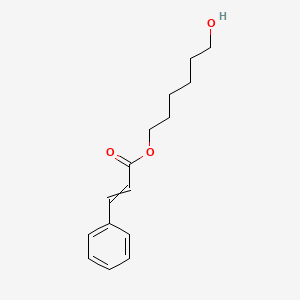
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
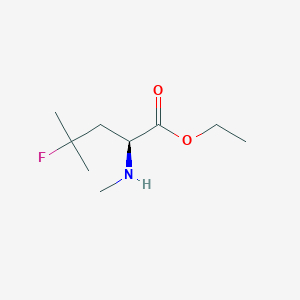
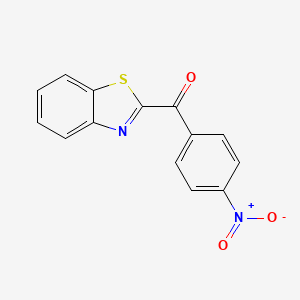
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)

